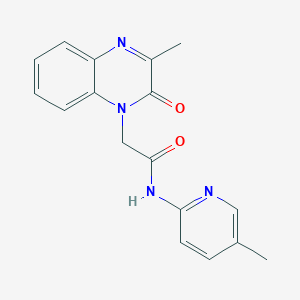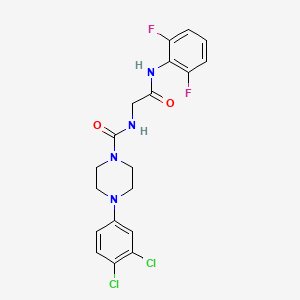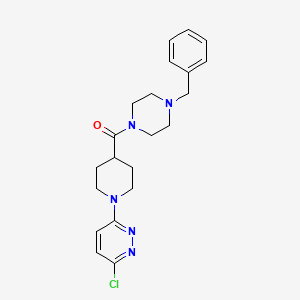![molecular formula C20H29N7O2 B10994974 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B10994974.png)
1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide involves multiple steps, starting from the preparation of the triazolopyridazine core. The key steps include:
Formation of the Triazolopyridazine Core: This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Coupling Reactions: The final step involves coupling the triazolopyridazine core with the piperidine moiety through amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can be compared with other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Studied for their antiviral and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H29N7O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c1-13(2)19-23-22-16-3-4-17(24-27(16)19)25-9-7-15(8-10-25)20(29)26-11-5-14(6-12-26)18(21)28/h3-4,13-15H,5-12H2,1-2H3,(H2,21,28) |
InChI Key |
TUKQTWPJTVNCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10994893.png)
![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10994895.png)
![4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10994897.png)
![6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide](/img/structure/B10994909.png)



![2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10994923.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B10994934.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10994944.png)

methanone](/img/structure/B10994959.png)

![2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10994988.png)
